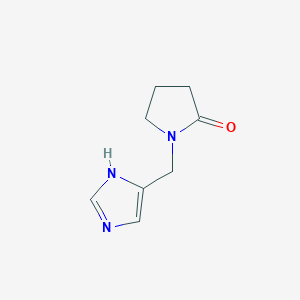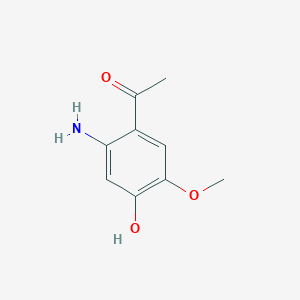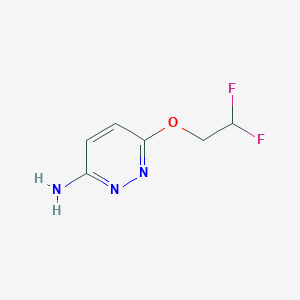
6-(2,2-Difluoroethoxy)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Difluoroethoxy)pyridazin-3-amine is a chemical compound with the molecular formula C6H7F2N3O. It belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities. This compound features a pyridazine ring substituted with a 2,2-difluoroethoxy group and an amine group, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)pyridazin-3-amine can be achieved through various synthetic routes. One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Difluoroethoxy)pyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines.
Wissenschaftliche Forschungsanwendungen
6-(2,2-Difluoroethoxy)pyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 6-(2,2-Difluoroethoxy)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP. This inhibition can result in various physiological effects, such as vasodilation and anti-inflammatory responses . The compound may also interact with ion channels and receptors, modulating their activity and contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Dihydropyridazine: A reduced form of pyridazine with additional hydrogen atoms.
Uniqueness
6-(2,2-Difluoroethoxy)pyridazin-3-amine is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C6H7F2N3O |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
6-(2,2-difluoroethoxy)pyridazin-3-amine |
InChI |
InChI=1S/C6H7F2N3O/c7-4(8)3-12-6-2-1-5(9)10-11-6/h1-2,4H,3H2,(H2,9,10) |
InChI-Schlüssel |
UOQGWWQTRRRWLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1N)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
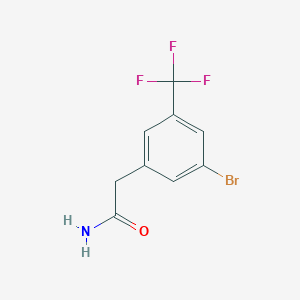
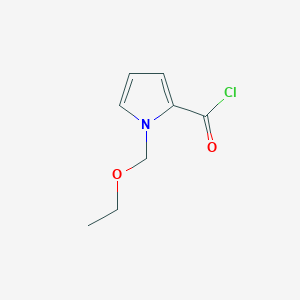

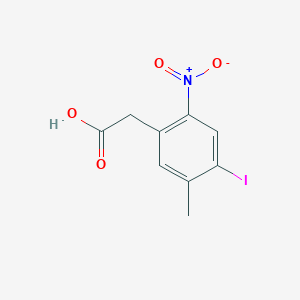

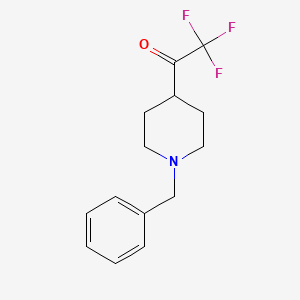
![(6-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12861357.png)

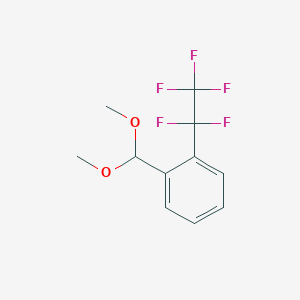
![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
